molecular formula C24H21ClN2O4S B2766786 (3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893318-26-8

(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2766786
CAS No.: 893318-26-8
M. Wt: 468.95
InChI Key: VRFAPBRQXOXLNR-HZHRSRAPSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .

Scientific Research Applications

Synthesis and Multicomponent Reactions

One notable study by Lega et al. (2016) focused on the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via a three-component interaction involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. This study highlights the compound's utility in creating new molecules with potential for further biological and material applications. The research also introduced a novel product, the stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), showcasing the versatility of benzothiazine derivatives in chemical synthesis (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Antibacterial and Antifungal Activities

Another significant application is in the exploration of antimicrobial properties. For example, Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and their ammonium salts to evaluate antibacterial and antifungal activities. The study underscores the potential of benzothiazine derivatives in developing new antimicrobial agents, indicating their relevance in pharmaceutical and biological research (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

Nonlinear Optical Properties and Spectroscopic Analysis

Research on the electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds, including benzothiazine derivatives, has been conducted to understand their potential in materials science and optoelectronics. Beytur and Avinca (2021) investigated the molecular, electronic, and nonlinear optical properties of various benzothiazine derivatives, providing insights into their suitability for applications in advanced materials and optoelectronic devices (Beytur & Avinca, 2021).

Organocatalysis

Benzothiadiazine skeletons have also found use in asymmetric organocatalysis. Inokuma et al. (2011) developed hydrogen-bond donor catalysts with benzothiadiazine-1,1-dioxide skeletons, demonstrating their efficacy in enantioselective reactions. Such catalysts are crucial for synthesizing chiral compounds, highlighting the chemical versatility and application of benzothiazine derivatives in catalysis (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems to exert its effects .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells and animals, and determining its LD50 (the lethal dose that kills 50% of the test population) .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or the discovery of new reactions .

Properties

IUPAC Name

(3E)-1-[(4-chlorophenyl)methyl]-3-[(4-ethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-2-31-20-13-11-19(12-14-20)26-15-23-24(28)21-5-3-4-6-22(21)27(32(23,29)30)16-17-7-9-18(25)10-8-17/h3-15,26H,2,16H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFAPBRQXOXLNR-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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